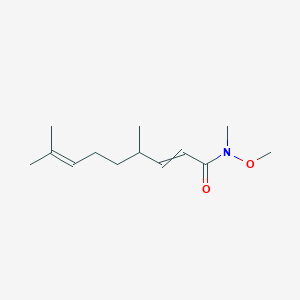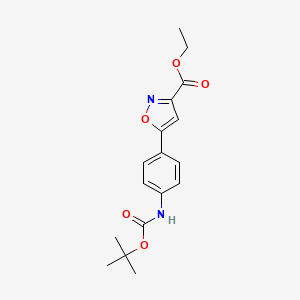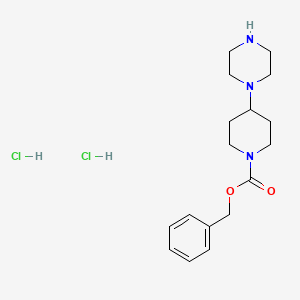
N-Methoxy-N,4,8-trimethylnona-2,7-dienamide
Übersicht
Beschreibung
N-Methoxy-N,4,8-trimethylnona-2,7-dienamide (MNTD) is a novel synthetic chemical compound that has recently been studied for its potential applications in the scientific research field. MNTD is a member of the family of molecules known as linear polyenes, which are characterized by the presence of multiple double bonds in a linear chain. The compound has a molecular weight of 248.39 g/mol and a molecular formula of C11H18NO2. It is a colorless solid with a melting point of 67-68°C and a boiling point of 187-188°C.
Wirkmechanismus
N-Methoxy-N,4,8-trimethylnona-2,7-dienamide has been shown to inhibit the activity of several enzymes, including COX-2 and 5-LOX. COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that are involved in inflammation. 5-LOX is an enzyme involved in the production of leukotrienes, which are molecules that are involved in the inflammatory response. This compound has been found to inhibit the activity of these enzymes by binding to their active sites and preventing them from catalyzing the production of their respective molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential to inhibit the activity of several enzymes involved in inflammation. In animal models, this compound has been found to reduce inflammation in a dose-dependent manner. Additionally, this compound has been shown to inhibit the growth of certain types of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
N-Methoxy-N,4,8-trimethylnona-2,7-dienamide has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 67-68°C and a boiling point of 187-188°C, which makes it ideal for use in a variety of laboratory experiments. Additionally, this compound is a relatively non-toxic compound and can be synthesized in a relatively straightforward manner. However, this compound is not a very potent inhibitor of COX-2 and 5-LOX, and it has not been studied extensively in vivo, which limits its potential applications in the laboratory.
Zukünftige Richtungen
N-Methoxy-N,4,8-trimethylnona-2,7-dienamide has the potential to be further studied for its potential applications in the scientific research field. Further studies could be conducted to investigate the compound’s ability to inhibit the growth of other types of cancer cells. Additionally, this compound could be studied for its potential to inhibit other enzymes involved in inflammation or other biological processes. Finally, this compound could be further studied for its potential to be used as a drug for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-Methoxy-N,4,8-trimethylnona-2,7-dienamide has been studied for its potential applications in scientific research. It has been used as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound has also been investigated for its potential as an anti-inflammatory agent. Additionally, the compound has been studied for its ability to inhibit the growth of certain types of cancer cells.
Eigenschaften
IUPAC Name |
N-methoxy-N,4,8-trimethylnona-2,7-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-11(2)7-6-8-12(3)9-10-13(15)14(4)16-5/h7,9-10,12H,6,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIWFAPLPTUGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C=CC(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1412769.png)


![1-[4-(3,5-Dichlorophenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412772.png)

![5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1412775.png)




![(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol](/img/structure/B1412783.png)
